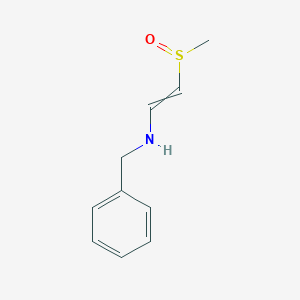![molecular formula C18H32O2Si B14315712 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol CAS No. 106693-79-2](/img/structure/B14315712.png)
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of two tert-butyl groups, an ethoxy(dimethyl)silyl group, and a phenolic hydroxyl group. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol typically involves the alkylation of phenol derivatives. One common method is the alkylation of 2,4-di-tert-butylphenol with ethoxy(dimethyl)silyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The ethoxy(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol has several scientific research applications:
Chemistry: Used as an antioxidant to prevent the oxidation of sensitive compounds in chemical reactions.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in polymers, fuels, and lubricants to prevent degradation.
作用機序
The antioxidant properties of 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The ethoxy(dimethyl)silyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and protect them from peroxidation. The tert-butyl groups provide steric hindrance, preventing the compound from undergoing unwanted side reactions.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: Similar structure but lacks the ethoxy(dimethyl)silyl group.
2,6-Di-tert-butylphenol: Another alkylated phenol with antioxidant properties.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol is unique due to the presence of the ethoxy(dimethyl)silyl group, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes. This makes it particularly useful in applications where protection of lipid-containing materials is essential.
特性
CAS番号 |
106693-79-2 |
|---|---|
分子式 |
C18H32O2Si |
分子量 |
308.5 g/mol |
IUPAC名 |
2,4-ditert-butyl-6-[ethoxy(dimethyl)silyl]phenol |
InChI |
InChI=1S/C18H32O2Si/c1-10-20-21(8,9)15-12-13(17(2,3)4)11-14(16(15)19)18(5,6)7/h11-12,19H,10H2,1-9H3 |
InChIキー |
SBSHEHAIBBEOBE-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


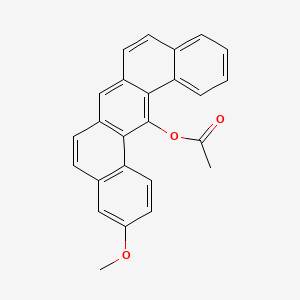
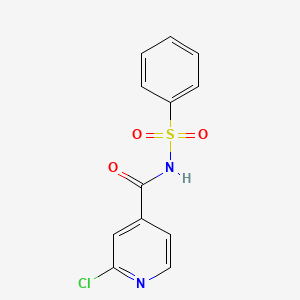
![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
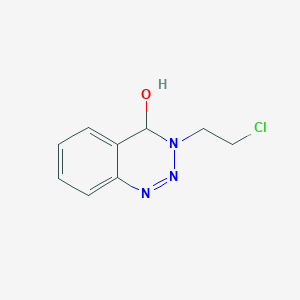
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
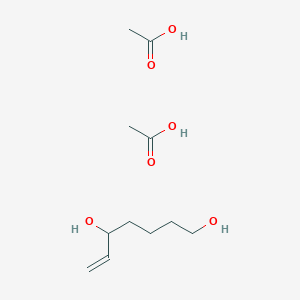
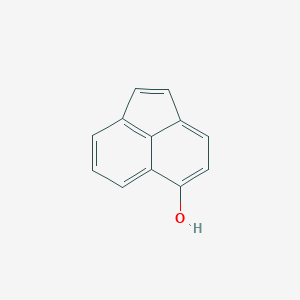
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)
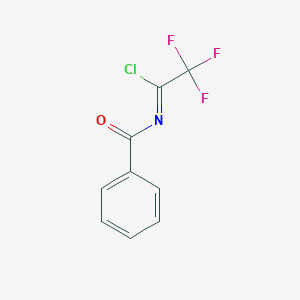
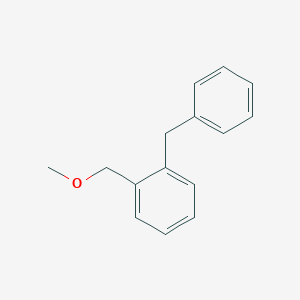
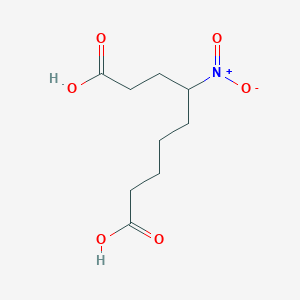
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
